benzyl(tributyl)azanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(tributyl)azanium;hydrochloride can be synthesized through the quaternization of tributylamine with benzyl chloride. The reaction typically involves the following steps:
Reactants: Tributylamine and benzyl chloride.
Solvent: An appropriate solvent such as acetonitrile or ethanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(tributyl)azanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, hydroxides, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
Benzyl(tributyl)azanium;hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzyl(tributyl)azanium;hydrochloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium chloride: Similar in structure but with methyl groups instead of butyl groups.
Tetraethylammonium chloride: Contains ethyl groups instead of butyl groups.
Tetrapropylammonium chloride: Contains propyl groups instead of butyl groups.
Uniqueness
Benzyl(tributyl)azanium;hydrochloride is unique due to its specific combination of benzyl and butyl groups, which provides distinct solubility and reactivity properties. This makes it particularly effective as a phase transfer catalyst in certain reactions where other quaternary ammonium compounds may not perform as well .
Eigenschaften
Molekularformel |
C19H35ClN+ |
---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
benzyl(tributyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
VJGNLOIQCWLBJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.